3-(4-fluorobenzoyl)-7-methyl-1,8-naphthyridin-4(1H)-one
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Overview
Description
3-(4-Fluorobenzoyl)-7-methyl-1,8-naphthyridin-4(1H)-one is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a naphthyridinone core with a fluorobenzoyl group and a methyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Fluorobenzoyl)-7-methyl-1,8-naphthyridin-4(1H)-one typically involves multiple steps, starting with the construction of the naphthyridinone core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The fluorobenzoyl group can be introduced through a Friedel-Crafts acylation reaction, where 4-fluorobenzoyl chloride reacts with the naphthyridinone core in the presence of a Lewis acid catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-(4-Fluorobenzoyl)-7-methyl-1,8-naphthyridin-4(1H)-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
Chemistry: This compound serves as a versatile intermediate in organic synthesis, enabling the construction of more complex molecules. Its unique structure makes it a valuable building block for the development of new pharmaceuticals and materials.
Biology: In biological research, 3-(4-Fluorobenzoyl)-7-methyl-1,8-naphthyridin-4(1H)-one can be used as a probe to study enzyme mechanisms and protein interactions. Its fluorine atom provides a handle for fluorescence-based assays.
Medicine: The compound has shown potential as a lead compound in drug discovery, particularly in the development of anticancer and anti-inflammatory agents. Its ability to interact with specific molecular targets makes it a candidate for therapeutic applications.
Industry: In the materials industry, this compound can be used to create advanced polymers and coatings with enhanced properties, such as increased durability and chemical resistance.
Mechanism of Action
The mechanism by which 3-(4-Fluorobenzoyl)-7-methyl-1,8-naphthyridin-4(1H)-one exerts its effects involves its interaction with specific molecular targets. The fluorobenzoyl group enhances its binding affinity to certain enzymes and receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-(4-Fluorobenzoyl)propionic Acid: A related compound with a simpler structure, used in various chemical syntheses.
1,3-Bis(4-fluorobenzoyl)benzene:
Uniqueness: 3-(4-Fluorobenzoyl)-7-methyl-1,8-naphthyridin-4(1H)-one stands out due to its complex naphthyridinone core and the presence of both fluorine and methyl groups. These structural features contribute to its unique reactivity and biological activity, distinguishing it from simpler fluorinated compounds.
Properties
IUPAC Name |
3-(4-fluorobenzoyl)-7-methyl-1H-1,8-naphthyridin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2O2/c1-9-2-7-12-15(21)13(8-18-16(12)19-9)14(20)10-3-5-11(17)6-4-10/h2-8H,1H3,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHTNSMVMYURFLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=CN2)C(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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